The Analytical Standard: A Technical Guide to Decanoyl N-(methyl-D3)3-carnitine
The Analytical Standard: A Technical Guide to Decanoyl N-(methyl-D3)3-carnitine
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Decanoyl N-(methyl-D3)3-carnitine, a critical internal standard for quantitative bioanalysis. This document delves into its chemical structure, physicochemical properties, synthesis, and its pivotal role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics. Furthermore, it offers detailed experimental protocols and data analysis workflows to ensure accurate and reproducible quantification of acylcarnitines in biological matrices.
Introduction: The Significance of Stable Isotope-Labeled Internal Standards in Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. Acylcarnitines, a class of metabolites essential for fatty acid metabolism, are increasingly recognized as important biomarkers for a range of metabolic disorders, including fatty acid oxidation defects and organic acidemias.[1][2] Accurate quantification of these biomarkers is paramount for both clinical diagnostics and metabolic research.
The "gold standard" for quantitative bioanalysis is stable isotope dilution mass spectrometry, a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS).[3] Decanoyl N-(methyl-D3)3-carnitine serves as an ideal SIL-IS for the quantification of decanoylcarnitine and other medium-chain acylcarnitines. Its key advantages include:
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Co-elution with the Analyte: The deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample extraction and chromatographic separation.
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Distinct Mass-to-Charge Ratio (m/z): The mass difference of +3 Da allows for clear differentiation by the mass spectrometer, enabling simultaneous detection and quantification of both the analyte and the internal standard.
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Correction for Matrix Effects and Procedural Losses: The SIL-IS compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.
This guide will provide the foundational knowledge and practical protocols necessary for the effective utilization of Decanoyl N-(methyl-D3)3-carnitine in your research endeavors.
Chemical Structure and Physicochemical Properties
Decanoyl N-(methyl-D3)3-carnitine is the deuterated analog of decanoylcarnitine, where the three hydrogen atoms of one of the N-methyl groups are replaced with deuterium atoms.
Synonyms: (2R)-3-Carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxodecyl)oxy]-1-propanaminium inner salt[1]
Chemical Structure:
Caption: Chemical structure of Decanoyl N-(methyl-D3)3-carnitine.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C17H30D3NO4 | [1] |
| Molecular Weight | 318.47 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and water | N/A |
| Isotopic Purity | ≥98 atom % D | [4] |
Synthesis and Purification
The synthesis of Decanoyl N-(methyl-D3)3-carnitine involves a two-step process: the synthesis of N-(methyl-D3)-L-carnitine followed by its acylation with decanoyl chloride.
Synthesis of N-(methyl-D3)-L-carnitine
A common route for the synthesis of N-trideuteromethylated L-carnitine involves the demethylation of L-carnitine followed by re-methylation using a deuterated methyl source, such as iodomethane-D3. A patented method describes the following general steps:[5]
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Demethylation: L-carnitine is heated in a high-boiling point solvent like 2-hydroxyethylamine to facilitate the removal of one methyl group, yielding demethyl-L-carnitine.
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Hydrolysis: The resulting intermediate is hydrolyzed, typically using a strong acid like hydrochloric acid, to produce the demethyl-L-carnitine hydrochloride crude product.
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Deuterated Methylation: The demethyl-L-carnitine is then reacted with iodomethane-D3 in a suitable solvent to introduce the trideuteromethyl group, yielding N-(methyl-D3)-L-carnitine.
Acylation of N-(methyl-D3)-L-carnitine
The final step is the esterification of the hydroxyl group of N-(methyl-D3)-L-carnitine with a decanoyl group. This is typically achieved by reacting N-(methyl-D3)-L-carnitine with decanoyl chloride in an appropriate solvent.
General Protocol:
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Dissolve N-(methyl-D3)-L-carnitine in a suitable aprotic solvent.
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Slowly add decanoyl chloride to the solution while stirring.
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The reaction is typically carried out at room temperature or with gentle heating.
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After the reaction is complete, the product is purified to remove any unreacted starting materials and byproducts.
Purification
Purification of the final product is crucial to ensure high isotopic and chemical purity. Common purification techniques include:
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Recrystallization: To remove impurities based on differences in solubility.
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Chromatography: Techniques such as silica gel chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.
The purity of the final product should be verified using analytical techniques such as HPLC and mass spectrometry to confirm the chemical identity and isotopic enrichment.
Caption: Sample preparation workflow for acylcarnitine analysis.
LC-MS/MS Conditions:
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Fragmentation and MRM Transitions:
Acylcarnitines characteristically lose the trimethylamine group (neutral loss of 59 Da) upon collision-induced dissociation (CID). Another common fragment corresponds to the m/z of 85.0284, representing the carnitine backbone. [6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Decanoylcarnitine | 316.2 | 85.0 | 25-35 |
| Decanoyl N-(methyl-D3)3-carnitine | 319.2 | 85.0 | 25-35 |
Note: The optimal collision energy should be determined empirically for your specific mass spectrometer.
Data Analysis and Quantification
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Peak Integration: Integrate the peak areas for both the endogenous decanoylcarnitine and the Decanoyl N-(methyl-D3)3-carnitine internal standard.
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Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
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Construct Calibration Curve: Prepare a series of calibration standards with known concentrations of decanoylcarnitine and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the calibrators to generate a calibration curve.
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Quantify Unknowns: Determine the concentration of decanoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Safety, Handling, and Storage
Safety Precautions:
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As with any chemical, handle Decanoyl N-(methyl-D3)3-carnitine in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Handling:
-
Allow the product to warm to room temperature before opening to prevent condensation.
-
Use only non-sparking tools.
Storage:
-
Store the compound at -20°C in a tightly sealed container. [1]* Protect from light and moisture.
Conclusion and Future Outlook
Decanoyl N-(methyl-D3)3-carnitine is an indispensable tool for researchers in the field of metabolomics. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of decanoylcarnitine, a key biomarker in various metabolic pathways and disease states. The methodologies outlined in this guide provide a robust framework for the successful implementation of this analytical standard in your laboratory.
The continued development of high-resolution mass spectrometry and advanced analytical techniques will further enhance our ability to explore the metabolome. Stable isotope-labeled standards, such as Decanoyl N-(methyl-D3)3-carnitine, will remain at the forefront of these advancements, ensuring the generation of high-quality, reliable data that will drive new discoveries in metabolic research and personalized medicine.
References
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An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). Journal of Lipid Research. [Link]
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Carnitine Biosynthesis. (n.d.). Reactome. [Link]
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Carnitine biosynthesis. (2018, July 26). YouTube. [Link]
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Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach. (2022). Scientific Reports. [Link]
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A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. (2022). Analytical and Bioanalytical Chemistry. [Link]
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Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. (2019). Analytical Chemistry. [Link]
- Isotope labeled L-carnitine-D3 synthesis method. (n.d.).
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Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. (n.d.). Bevital. [Link]
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A Mass Spectral Library of Acylcarnitines Derived from Human Urine. (2021). Journal of the American Society for Mass Spectrometry. [Link]
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Multicohort Metabolomics Analysis Discloses 9-Decenoylcarnitine to Be Associated With Incident Atrial Fibrillation. (2021). Journal of the American Heart Association. [Link]
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Plasma acylcarnitines. (2024, January 30). Labtests Online NZ. [Link]
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Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (2015). Metabolites. [Link]
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Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. (2023). Metabolites. [Link]
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Case Study: METABOLOMICS 3. (n.d.). University College Dublin. [Link]
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LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023, May 18). Restek. [Link]
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An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). Journal of Lipid Research. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). PubMed. [Link]
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Chemical structure and identified fragment ions generated in the... (n.d.). ResearchGate. [Link]
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